molecular formula C20H17FN6O2 B14058060 N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide

N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide

Cat. No.: B14058060
M. Wt: 392.4 g/mol
InChI Key: MNRJRJJCOHOSGM-UHFFFAOYSA-N
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Description

N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications . The compound’s unique structure makes it a valuable candidate for various scientific research applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide involves several stepsThe reaction conditions typically involve the use of reagents such as hydrazine, aldehydes, and amines under controlled temperatures and pH levels . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby preventing the phosphorylation of target proteins required for cell cycle progression .

Comparison with Similar Compounds

N-(4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)-5-fluoro-2-methoxybenzamide is unique compared to other similar compounds due to its specific substitution pattern and the presence of the fluorine and methoxy groups. Similar compounds include:

Properties

Molecular Formula

C20H17FN6O2

Molecular Weight

392.4 g/mol

IUPAC Name

N-[[4-(4-amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl]methyl]-5-fluoro-2-methoxybenzamide

InChI

InChI=1S/C20H17FN6O2/c1-29-15-7-6-13(21)8-14(15)20(28)23-9-11-2-4-12(5-3-11)17-16-18(22)24-10-25-19(16)27-26-17/h2-8,10H,9H2,1H3,(H,23,28)(H3,22,24,25,26,27)

InChI Key

MNRJRJJCOHOSGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)NCC2=CC=C(C=C2)C3=C4C(=NC=NC4=NN3)N

Origin of Product

United States

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